Cas no 2228367-92-6 (3-(4-bromo-5-chlorothiophen-2-yl)methylazetidine)

3-(4-Bromo-5-chlorothiophen-2-yl)methylazetidine is a heterocyclic compound featuring a thiophene core substituted with bromo and chloro groups, linked to an azetidine moiety via a methylene bridge. This structure imparts versatility in synthetic applications, particularly in pharmaceutical and agrochemical research, where it serves as a key intermediate for further functionalization. The presence of both bromo and chloro substituents enhances reactivity in cross-coupling reactions, enabling precise modifications. The azetidine ring contributes to conformational rigidity, potentially improving binding affinity in bioactive molecules. Its well-defined reactivity profile and stability under standard conditions make it a valuable building block for the development of novel therapeutic agents and specialty chemicals.
3-(4-bromo-5-chlorothiophen-2-yl)methylazetidine structure
2228367-92-6 structure
商品名:3-(4-bromo-5-chlorothiophen-2-yl)methylazetidine
CAS番号:2228367-92-6
MF:C8H9BrClNS
メガワット:266.585758924484
CID:5867400
PubChem ID:165670641

3-(4-bromo-5-chlorothiophen-2-yl)methylazetidine 化学的及び物理的性質

名前と識別子

    • 3-(4-bromo-5-chlorothiophen-2-yl)methylazetidine
    • EN300-1920352
    • 3-[(4-bromo-5-chlorothiophen-2-yl)methyl]azetidine
    • 2228367-92-6
    • インチ: 1S/C8H9BrClNS/c9-7-2-6(12-8(7)10)1-5-3-11-4-5/h2,5,11H,1,3-4H2
    • InChIKey: ROEOJAZITIFGQW-UHFFFAOYSA-N
    • ほほえんだ: BrC1=C(SC(=C1)CC1CNC1)Cl

計算された属性

  • せいみつぶんしりょう: 264.93276g/mol
  • どういたいしつりょう: 264.93276g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 165
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.2
  • トポロジー分子極性表面積: 40.3Ų

3-(4-bromo-5-chlorothiophen-2-yl)methylazetidine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1920352-5.0g
3-[(4-bromo-5-chlorothiophen-2-yl)methyl]azetidine
2228367-92-6
5g
$4930.0 2023-06-01
Enamine
EN300-1920352-2.5g
3-[(4-bromo-5-chlorothiophen-2-yl)methyl]azetidine
2228367-92-6
2.5g
$2912.0 2023-09-17
Enamine
EN300-1920352-0.05g
3-[(4-bromo-5-chlorothiophen-2-yl)methyl]azetidine
2228367-92-6
0.05g
$1247.0 2023-09-17
Enamine
EN300-1920352-10.0g
3-[(4-bromo-5-chlorothiophen-2-yl)methyl]azetidine
2228367-92-6
10g
$7312.0 2023-06-01
Enamine
EN300-1920352-0.25g
3-[(4-bromo-5-chlorothiophen-2-yl)methyl]azetidine
2228367-92-6
0.25g
$1366.0 2023-09-17
Enamine
EN300-1920352-1g
3-[(4-bromo-5-chlorothiophen-2-yl)methyl]azetidine
2228367-92-6
1g
$1485.0 2023-09-17
Enamine
EN300-1920352-0.1g
3-[(4-bromo-5-chlorothiophen-2-yl)methyl]azetidine
2228367-92-6
0.1g
$1307.0 2023-09-17
Enamine
EN300-1920352-0.5g
3-[(4-bromo-5-chlorothiophen-2-yl)methyl]azetidine
2228367-92-6
0.5g
$1426.0 2023-09-17
Enamine
EN300-1920352-1.0g
3-[(4-bromo-5-chlorothiophen-2-yl)methyl]azetidine
2228367-92-6
1g
$1701.0 2023-06-01
Enamine
EN300-1920352-10g
3-[(4-bromo-5-chlorothiophen-2-yl)methyl]azetidine
2228367-92-6
10g
$6390.0 2023-09-17

3-(4-bromo-5-chlorothiophen-2-yl)methylazetidine 関連文献

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3-(4-bromo-5-chlorothiophen-2-yl)methylazetidineに関する追加情報

3-(4-Bromo-5-Chlorothiophen-2-Yl)methylazetidine: A Comprehensive Overview

The compound with CAS No. 2228367-92-6, known as 3-(4-bromo-5-chlorothiophen-2-yl)methylazetidine, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its unique structure, which combines a thiophene ring with an azetidine moiety, creating a molecule with potential applications in drug discovery and materials science.

Thiophene derivatives have long been recognized for their versatility in organic synthesis due to their aromaticity and ability to participate in various chemical reactions. The presence of bromine and chlorine substituents on the thiophene ring in this compound further enhances its reactivity and selectivity, making it a valuable building block in medicinal chemistry.

Recent studies have focused on the synthesis and characterization of this compound, particularly its stereochemical properties and reactivity under different conditions. Researchers have explored its potential as a precursor for more complex molecules, leveraging its unique structure to design novel bioactive compounds.

In terms of applications, 3-(4-bromo-5-chlorothiophen-2-yl)methylazetidine has shown promise in the development of antitumor agents. Its ability to interact with specific biological targets makes it a candidate for further investigation in preclinical studies.

The synthesis of this compound involves a multi-step process that typically begins with the preparation of the thiophene derivative followed by its coupling with an azetidine ring. Recent advancements in catalytic methods have improved the efficiency and scalability of these reactions, making the compound more accessible for research purposes.

From an environmental perspective, understanding the degradation pathways of this compound is crucial for assessing its ecological impact. Studies have shown that it undergoes hydrolysis under specific conditions, highlighting the importance of proper waste management practices in chemical laboratories.

In conclusion, 3-(4-bromo-5-chlorothiophen-2-yl)methylazetidine stands out as a versatile and intriguing molecule with a wide range of potential applications. Its continued exploration will undoubtedly contribute to advancements in both academic research and industrial applications.

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